Product packaging for hexa-3,4-dien-1-ol(Cat. No.:CAS No. 5689-23-6)

hexa-3,4-dien-1-ol

Cat. No.: B6246188
CAS No.: 5689-23-6
M. Wt: 98.14 g/mol
InChI Key: LLCXUUIYEHIXTB-UHFFFAOYSA-N
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Description

Overview of Allenic Systems in Organic Chemistry Research

Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two other carbon atoms. This arrangement of cumulated double bonds results in a linear three-carbon backbone. wikipedia.org For many years, allenes were considered chemical curiosities, but they have since emerged as versatile building blocks in organic synthesis. wikipedia.orgresearchgate.net Their distinct structure, featuring two perpendicular π-systems, provides multiple reactive sites, allowing for a wider range of chemical transformations compared to simple alkenes and alkynes. researchgate.net This has led to their increasing use in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netcsic.es

Structural Characteristics and Chemical Significance of Allenols

Allenic alcohols, or allenols, are compounds that contain both an allene (B1206475) and a hydroxyl functional group. csic.es The interplay between these two groups within the same molecule gives rise to unique reactivity. csic.es Allenols can be viewed as π-activated alcohols, which enhances their reactivity in reactions such as eliminations, substitutions, and rearrangements. csic.es The presence of the allene moiety also allows for a variety of addition and cyclization reactions. Furthermore, if the substituents on the terminal sp2-hybridized carbons of the allene are different, the molecule can exhibit axial chirality, making chiral allenols valuable precursors in asymmetric synthesis. uea.ac.uk

Classification of Allenols and the Specificity of Hexa-3,4-dien-1-ol as a γ-Allenol

Allenols are classified based on the relative positions of the hydroxyl group and the allene system. They are designated as α-, β-, γ-, or δ-allenols depending on the number of carbon atoms separating the hydroxyl group from the allene moiety. csic.es this compound is classified as a γ-allenol because its hydroxyl group is located on the third carbon atom away from the central carbon of the allene system. This specific arrangement influences its reactivity, particularly in cyclization reactions where it can form various heterocyclic compounds. nih.govbeilstein-journals.org

Historical Context of Allenic Alcohol Chemistry and Modern Advancements

Initially, the synthesis and manipulation of allenic alcohols were considered challenging. wikipedia.org However, significant advancements in synthetic methodologies have made these compounds more accessible. researchgate.net Early methods often involved the reduction of propargyl halides. rsc.org Modern advancements include the development of catalytic methods, such as those using gold, palladium, and lanthanum catalysts, which allow for highly regioselective and stereoselective transformations of allenols. nih.govrsc.org These catalysts have enabled the efficient synthesis of complex molecules like tetrahydrofurans, dihydropyrans, and other heterocycles from allenic alcohol precursors. nih.govchim.it Furthermore, enzymatic and biocatalytic methods are being explored for the environmentally friendly synthesis and transformation of allenic alcohols. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5689-23-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4,7H,5-6H2,1H3

InChI Key

LLCXUUIYEHIXTB-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCCO

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Hexa 3,4 Dien 1 Ol and Its Analogs

Diverse Synthetic Routes to Allenic Alcohols

A variety of synthetic strategies have been developed to access the allenic alcohol motif. These methods often start from readily available alkynes and employ different reaction pathways to construct the characteristic cumulene structure. nih.gov

Propargylic Alcohol Rearrangements and Homologations

Propargylic alcohols are common precursors for the synthesis of allenic alcohols through rearrangement and homologation reactions.

One classical approach involves the nih.gov-sigmatropic rearrangement of intermediates derived from propargylic alcohols. For instance, the reaction of tertiary propargylic alcohols with diazoketones in the presence of a rhodium(II) catalyst can lead to the formation of allenic hydroxyketones. ucla.edu This transformation is presumed to proceed through the rearrangement of a propargyloxy enol intermediate. ucla.edu

Homologation of propargylic alcohols, which involves the addition of a one-carbon unit, is another effective strategy. A notable method is the copper(I) bromide (CuBr)-mediated reaction of optically active terminal propargylic alcohols with paraformaldehyde in the presence of diisopropylamine. organic-chemistry.orgorganic-chemistry.orgepa.gov This reaction efficiently produces enantiomerically enriched 2,3-allenols, with the chirality of the starting propargylic alcohol being transferred to the product. organic-chemistry.orgepa.gov

CatalystReagentsProduct TypeKey Feature
Rhodium(II) acetatePropargylic alcohol, DiazoketoneAllenic hydroxyketone nih.gov-sigmatropic rearrangement ucla.edu
Copper(I) bromidePropargylic alcohol, Paraformaldehyde, Diisopropylamine2,3-AllenolChirality transfer from starting material organic-chemistry.orgepa.gov

Addition Reactions to Activated Allene (B1206475) Precursors

Allenic alcohols can also be synthesized through the addition of nucleophiles to activated allene precursors. This approach often involves aldol-type additions to carbonyl compounds. nih.gov For example, activated allenes can react with carbonyl compounds to yield allenic alcohols. nih.gov The regioselectivity of these additions, leading to either α- or γ-allenols, can be influenced by the specific reaction conditions and substrates used. nih.gov

Electrophilic addition reactions to allenes also provide a pathway to functionalized allenic alcohols. Reactions such as E- or Z-halo- or seleno-hydroxylations of allenyl sulfoxides, sulfones, and other derivatives have been developed to produce stereodefined allylic alcohols, which are structurally related to allenic alcohols. acs.org

Reduction Strategies of Propynyl (B12738560) Halides and Related Substrates

The reduction of propynyl halides represents a direct method for the synthesis of simple allenic alcohols like hexa-3,4-dien-1-ol. rsc.orgmolaid.comrsc.orgresearchgate.net This method has been successfully applied to produce both this compound and penta-2,3-dien-1-ol. rsc.orgrsc.org However, these reduction methods have been reported to fail when applied to conjugated diynyl halides. rsc.orgrsc.org

A more recent and stereospecific approach involves the reduction of propargylic alcohols using Schwartz's reagent (Cp2Zr(H)Cl). nih.gov This method proceeds via the direct SN2' addition of a hydride to the zinc or magnesium alkoxides of propargylic alcohols, generating allenes in good yield and with high optical purity. nih.gov This strategy allows for the synthesis of a variety of allenes, including dialkyl-, alkyl-aryl-, and diaryl-allenes, as well as silyl-substituted and terminal allenes. nih.gov

Reducing AgentSubstrateProductKey Feature
Not specifiedPropynyl halidesThis compound, Penta-2,3-dien-1-olDirect synthesis of simple allenic alcohols rsc.orgrsc.org
Cp2Zr(H)ClPropargylic alcohol alkoxidesAllenesHigh stereospecificity and optical purity nih.gov

Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)-Mediated Syntheses from Trimethylsilyl (B98337) Protected Alkynes and Aldehydes

A unique and chemoselective synthesis of α-allenic alcohols involves the use of tetrabutylammonium fluoride (TBAF). nih.govresearchgate.net This method mediates the reaction between trimethylsilyl (TMS)-protected alkynes and aldehydes under mild conditions. nih.gov The reaction exhibits good tolerance for a range of functional groups and generally provides the allenic alcohol adducts in moderate to excellent yields (48-96%). nih.govresearchgate.net

Mechanistic studies suggest that the hydroxide (B78521) ion, potentially present in the TBAF solution or formed in situ, may be responsible for the observed rearrangement to the α-allenol. nih.govresearchgate.net This is supported by experiments using tetrabutylammonium hydroxide (TBAH), which also facilitated the transformation. researchgate.net

MediatorSubstratesProductYield Range
TBAFTMS-protected alkyne, Aldehydeα-Allenic alcohol48-96% nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods for synthesizing allenic alcohols is crucial for accessing chiral molecules with specific biological activities.

Asymmetric synthesis of allenols has been achieved using enantiopure catalysts. nih.gov For example, the asymmetric allenation of terminal alkynes using chiral ligands as chirality transfer agents has been studied for the synthesis of enantioenriched α-allenols. nih.gov Similarly, stereoselective aldol-type additions of propargylic and allenyl substrates to carbonyls can be achieved using chiral ligands in transition metal catalysis. nih.gov

Copper-catalyzed alkynylogous aldol (B89426) reactions from propargylic carboxylates have proven effective for the synthesis of 2,3-allenols from aromatic aldehydes with high diastereo- and enantioselectivities using chiral ligands like (R)-DTBM-SEGPHOS. nih.gov For aliphatic aldehydes, different chiral ligands such as (R,R)-Ph-BPE can provide the opposite central enantioselectivity. nih.gov

The Myers allene synthesis is another powerful method that converts a propargyl alcohol into an allene stereospecifically. wikipedia.org The chirality of the starting propargyl alcohol dictates the chirality of the resulting allene. wikipedia.org The process involves a Mitsunobu reaction with an arenesulfonylhydrazine, followed by elimination and a retro-ene reaction. wikipedia.org

Furthermore, the enantioselective Diels-Alder reaction of (E,E)-hexa-2,4-dien-1-ol with methyl acrylate, in the presence of a chiral reagent generated from (R)-1,1'-bi-2-naphthol ((R)-BINOL), Me2Zn, and MeMgBr, provides a route to chiral lactones which can be further transformed into complex molecules. nih.gov

MethodChiral SourceSubstratesKey Feature
Asymmetric AllenationChiral ligandsTerminal alkynes, AldehydesSynthesis of enantioenriched α-allenols nih.gov
Copper-catalyzed AldolChiral ligands (e.g., (R)-DTBM-SEGPHOS)Propargylic carboxylates, AldehydesHigh diastereo- and enantioselectivity nih.gov
Myers Allene SynthesisChiral propargylic alcoholPropargylic alcohol, ArenesulfonylhydrazineStereospecific conversion to chiral allene wikipedia.org
Asymmetric Diels-AlderChiral reagent (e.g., (R)-BINOL derived)(E,E)-hexa-2,4-dien-1-ol, Methyl acrylateEnantioselective synthesis of cyclic precursors nih.gov

Enantioselective Approaches to Axially Chiral Allenols

The generation of enantioenriched allenols is a primary focus in asymmetric synthesis due to the importance of chiral allenes in natural products and as synthetic intermediates. researchgate.netacs.org Methodologies for achieving this can be broadly categorized into chirality transfer from an enantioenriched starting material, the use of enantiopure catalysts, and dynamic kinetic resolution. nih.govacs.org

A prominent strategy involves the transfer of central chirality from a precursor to axial chirality in the allene product. For instance, the synthesis of trisubstituted chiral allenyl alcohols can begin from commercially available propargyl alcohols. nih.gov Kinetic resolution of a racemic propargyl alcohol using a lipase (B570770) can provide an enantioenriched alcohol, which is then converted into the target allenol, effectively transferring the stereochemical information. nih.gov Another approach utilizes enantiomerically enriched propargyl alcohols in SN2' reactions, such as the Crabbé-type reaction, to produce axially chiral allenes. researchgate.net

Copper catalysis has been instrumental in developing enantioselective methods. The combination of a copper catalyst with a chiral ligand, such as (R)-DTBM-SEGPHOS, has been effective in the alkynylogous aldol reaction of propargylic carboxylates with aldehydes to yield 2,3-allenols with high enantioselectivity. nih.gov Similarly, a copper-catalyzed enantioselective synthesis of axially chiral alkylidenecycloalkanes has been developed using acyl allenols, where axial chirality is established via an enantioenriched allylcopper intermediate through a central-to-axial chirality transfer mechanism. acs.org This method achieves excellent regioselectivities (>30:1) and enantiomeric excesses (up to 98% ee). acs.org

A specific synthesis of (Ra)-hexa-3,4-dien-1-ol has been documented, starting from 1-hexyne (B1330390) via a palladium-catalyzed carbonylation, followed by an asymmetric reduction and a subsequent nih.govnih.gov-sigmatropic rearrangement. nih.gov

Diastereoselective Control in Allene Formation and Subsequent Transformations

Achieving diastereoselective control is crucial when multiple stereocenters are formed or when the allene itself is a substituent on a chiral molecule. Silver-mediated silylene transfer to allenes is a powerful method for creating alkylidenesilacyclopropanes with high regio- and diastereoselectivity. nih.govnih.gov These strained intermediates can then undergo subsequent transformations, such as carbonyl insertions, to yield oxasilacyclopentanes, which can be further functionalized to produce triols and homoallylic alcohols diastereoselectively. nih.govnih.gov The axial chirality inherent to the allene starting material can be effectively transferred to the products of these subsequent reactions. nih.gov

The reaction of acetylated α-allenic alcohols with lithium bromide in the presence of a palladium catalyst can produce substituted (Z,E)-2-bromo-1,3-dienes with excellent diastereoselectivity. organic-chemistry.org Furthermore, palladium-catalyzed cyclization processes involving allenes in the presence of chiral ligands can result in completely stereoselective transformations. chim.it

The table below illustrates diastereoselective silylene transfer reactions to allenes.

EntryAllene SubstrateProduct Diastereomeric Ratio (dr)Reference
11,3-Di-tert-butylallene>95:5 nih.gov
21-tert-Butyl-3-methylallene>95:5 nih.gov
31-(Trimethylsilyl)-3-methylallene90:10 nih.gov
41,1,3-Trimethyl-3-phenylallene86:14 nih.gov

Chiral Catalyst Development for Allene Synthesis

The development of chiral catalysts is a cornerstone of asymmetric allene synthesis, offering an economical alternative to using stoichiometric chiral reagents. acs.org Transition-metal catalysis, particularly with copper and palladium in conjunction with chiral ligands, has garnered significant attention. researchgate.net

For copper-catalyzed reactions, chiral bisphosphine ligands such as DTBM-Segphos have proven highly effective, delivering high enantioselectivity in the synthesis of axially chiral allenes from acyl allenols. acs.org In these systems, the choice of the acyl leaving group on the allenol substrate was found to be critical for both the reaction yield and the resulting enantioselectivity. acs.org Another notable example is the use of chiral N,N-dioxide ligands with scandium triflate (Sc(OTf)₃) to catalyze the reaction of allenylsilanes with aldehydes, providing tri- and tetra-substituted allenols in good yields and enantioselectivities. nih.gov

Palladium catalysis has also been widely employed. The combination of a palladium catalyst with enantiopure phosphine (B1218219) ligands can transform racemic allenes into enantioenriched allenols through dynamic kinetic resolution processes. nih.gov Chiral hydridopalladium and enamine catalysis have been combined for the asymmetric α-allylation of aldehydes with alkynes, showcasing the versatility of palladium in complex catalytic systems. organic-chemistry.org

The table below details examples of chiral ligands used in the enantioselective synthesis of allenols.

MetalChiral LigandReaction TypeProduct eeReference
Cu(R)-DTBM-SEGPHOS (L3)C1-Allylic Substitution80% acs.org
Cu(R,Ra)-PINAPAllenation of Terminal Alkynes- nih.govacs.org
ScChiral N,N-dioxide 99Aldol-type Additionup to 94% nih.gov
PdEnantiopure Phosphine LigandsDynamic Kinetic Resolution- nih.gov

Metal-Catalyzed Strategies for Allenol Construction

Metal catalysis provides the most versatile and powerful toolbox for constructing the allenol skeleton. nih.gov Iron, silver, copper, and palladium are prominent metals in this field, each offering unique reactivity and selectivity. nih.govnih.gov

Silver-Mediated Silylene Transfer to Allenes

Silver-catalyzed silylene transfer has emerged as a mild, functional-group-tolerant method for the synthesis of complex silacyclopropanes. researchgate.net Specifically, silver triflate can catalyze the transfer of a silylene (e.g., di-tert-butylsilylene) to an allene, forming an alkylidenesilacyclopropane. nih.govresearchgate.net This reaction proceeds with high regioselectivity, favoring addition to the less sterically hindered double bond of the allene. nih.gov

These silver-catalyzed reactions are notable for their high diastereoselectivity. nih.gov The resulting alkylidenesilacyclopropanes are highly reactive intermediates that can be trapped in situ. For example, a one-flask silacyclopropanation/carbonyl insertion sequence can produce synthetically useful oxasilacyclopentanes. nih.govnih.gov When an optically active allene is used, the process can yield enantiopure products, demonstrating an effective chirality transfer. nih.govresearchgate.net This methodology combines the inherent chirality of the allene with the high reactivity of the strained-ring silane (B1218182) to forge new carbon-carbon bonds stereoselectively. nih.gov

Copper-Mediated Coupling Reactions

Copper catalysis is widely used for the synthesis of allenols due to the low cost and low toxicity of the metal. nih.gov A variety of copper-catalyzed methods have been developed to access α- and β-allenols. nih.gov One approach involves the reaction of terminal alkynes with diazo compounds. nih.gov Another powerful method is the copper-catalyzed 1,4-hydroxycyanation of 1,3-enynes, which regioselectively produces 2,3-allenols under mild conditions using CuCl₂·2H₂O. researchgate.net

Recently, a dual copper and photoredox catalysis protocol has been developed for the highly selective synthesis of tri- and tetra-substituted allenols from alkynol derivatives. rsc.orgrsc.org This method proceeds through the generation of an allenyl radical via a photo-mediated process, followed by an intramolecular hydrogen atom transfer (HAT) and subsequent coupling. rsc.orgrsc.org This strategy demonstrates a broad substrate scope and the resulting allenols can be used in further synthetic transformations. rsc.org

Copper hydride (CuH) catalysis, often in conjunction with chiral ligands, has enabled the enantioselective synthesis of axially chiral 1,3-disubstituted allenes, including (R)-hexa-3,4-dien-1-ol. researchgate.netamazonaws.com

Palladium-Catalyzed Methods for Allene Formation

Palladium catalysis offers a vast array of methods for C-C bond formation and is a dominant tool in allene chemistry. nih.govacs.org Palladium-catalyzed reactions of allenes often proceed through the formation of a π-allyl palladium complex, which can then be attacked by a nucleophile. chim.it

A versatile strategy for synthesizing fused cyclopentenones involves the palladium-catalyzed cyclization of 2-iodoaryl allenols. csic.es Palladium catalysts are also effective for the synthesis of 1,3-disubstituted allenes from propargylic amines via a hydride-transfer reaction. In these reactions, the propargylic amine acts as an allenyl anion equivalent.

Domino or cascade reactions initiated by carbopalladation of the allene moiety are particularly powerful. chim.it For example, a palladium-catalyzed cascade coupling-cyclization of allenol derivatives with aryl halides has been developed to construct dihydrobenzofuranols and other heterocyclic systems. researchgate.net These reactions demonstrate high chemoselectivity and provide complex products in good yields from simple starting materials. researchgate.net Furthermore, palladium catalysis can be used in the dynamic kinetic resolution of racemic allenols, where a π-allyl palladium complex facilitates the isomerization of the allene, allowing for the conversion of the racemate to a single enantioenriched product. nih.gov

Chemical Reactivity and Mechanistic Investigations of Hexa 3,4 Dien 1 Ol

Pericyclic Transformations of Allenic Alcohols

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of hexa-3,4-dien-1-ol and related allene-containing alcohols. These transformations include sigmatropic rearrangements and electrocyclization reactions.

Sigmatropic Rearrangements:caltech.eduresearchgate.net- andresearchgate.netresearchgate.net-Hydrogen Shifts

While specific studies on caltech.eduresearchgate.net- and researchgate.netresearchgate.net-hydrogen shifts in this compound are not extensively detailed in the provided results, the general principles of sigmatropic rearrangements in similar systems offer valuable insights. Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. chemrestech.com In the context of allenic alcohols, this could involve the shift of a hydrogen atom. Theoretical studies on related molecules like (Z)-hexa-1,3-diene show that caltech.eduresearchgate.net-hydrogen shifts are concerted pericyclic reactions. chemrestech.com The activation barriers and reaction rates of these shifts can be influenced by substituents and solvent effects. chemrestech.com

Cope and Oxy-Cope Rearrangements in Allenol Systems

The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes. wikipedia.org A significant variation is the oxy-Cope rearrangement, where a hydroxyl group at the C3 position of a 1,5-dien-3-ol leads to the formation of an unsaturated carbonyl compound after tautomerization of the initial enol product. wikipedia.orgwikipedia.org This reaction is a powerful tool in organic synthesis. wikipedia.org

The presence of the hydroxyl group in this compound makes it a potential candidate for an oxy-Cope-type rearrangement, although it is a 1,4-dienol system. A related transformation, the 2-oxonia Cope rearrangement of 1,4-dienols to 1,3-dienols, has been reported. acs.org

A particularly important development is the anionic oxy-Cope rearrangement, where deprotonation of the hydroxyl group to form an alkoxide dramatically accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org This acceleration is attributed to the electron-donating nature of the resulting oxy-anion. caltech.eduresearchgate.net The reaction generally proceeds through a highly ordered, chair-like transition state, allowing for the transfer of chirality. wikipedia.org

Table 1: Comparison of Neutral and Anionic Oxy-Cope Rearrangements

FeatureNeutral Oxy-Cope RearrangementAnionic Oxy-Cope Rearrangement
Reactant 1,5-Dien-3-olAlkoxide of a 1,5-Dien-3-ol
Conditions High temperaturesMilder conditions
Rate SlowDramatically accelerated
Driving Force Formation of a stable carbonyl groupFormation of a stable enolate
Reversibility Often reversibleGenerally irreversible

This table provides a general comparison based on the principles of oxy-Cope rearrangements. caltech.eduwikipedia.org

Electrocyclization Reactions and Related Processes

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond and the corresponding loss of a pi bond, leading to a cyclic product. wikipedia.orglibretexts.org Allenic systems can participate in such reactions. For instance, the thermal ring-opening of 3,4-dimethylcyclobutene to produce hexadienes is a classic example of an electrocyclic reaction. wikipedia.org

In the context of this compound, the allene (B1206475) moiety could potentially undergo electrocyclization, particularly if additional conjugation is present. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion depending on whether it is a thermal or photochemical process and the number of pi electrons involved. wikipedia.orglibretexts.org For example, the electrocyclization of 1,3,5-hexatrienes to 1,3-cyclohexadienes is a well-studied 6π electron process. researchgate.net While direct evidence for the electrocyclization of this compound itself is limited in the search results, related vinylallenes are known to undergo these transformations. csic.es

Functional Group Reactivity and Derivatization

Beyond pericyclic reactions, the hydroxyl group and the allene moiety of this compound are sites for various functional group transformations.

Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol in this compound can undergo typical reactions of alcohols, such as esterification and etherification.

Esterification: The reaction of this compound with a carboxylic acid or its derivative, typically under acidic catalysis, would yield the corresponding ester. chemguide.co.uk This reaction is reversible, and the mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk For example, (2E,4E)-2,4-hexadien-1-ol can be reacted with maleic anhydride (B1165640) to form the corresponding hydrogen maleate. rsc.org

Etherification: The hydroxyl group can also be converted into an ether. For instance, the Mitsunobu reaction provides a method for the etherification of alcohols. In a reported synthesis, (Ra)-hexa-3,4-dien-1-ol was reacted with a sulfonamide under Mitsunobu conditions (triphenylphosphine and diisopropylazodicarboxylate) to form the corresponding ether. nih.gov

Electrophilic Additions to the Allene Moiety

The allene functional group in this compound is susceptible to electrophilic attack. The addition of electrophiles to conjugated dienes often results in a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org While an allene is not a conjugated diene, the electrophilic addition to the double bonds can proceed in a similar fashion.

The reaction of an electrophile (E+) with this compound would likely proceed via the formation of a vinyl cation intermediate. The regioselectivity of the addition would be influenced by the stability of the resulting carbocation. The subsequent attack by a nucleophile (Nu-) would complete the addition reaction.

Table 2: Potential Products of Electrophilic Addition to this compound

Electrophile (E-Nu)Potential Addition Products
H-Br4-Bromo-hex-3-en-1-ol, 5-Bromo-hex-3-en-1-ol
Br₂3,4-Dibromo-hex-4-en-1-ol, 4,5-Dibromo-hex-3-en-1-ol

This table presents hypothetical products based on the general principles of electrophilic addition to alkenes and dienes. libretexts.orgyoutube.comdocbrown.info The actual product distribution would depend on the specific reaction conditions and the relative stability of the intermediates.

Nucleophilic Additions and Substitutions on the Allene Framework

The reactivity of this compound is characterized by transformations involving the hydroxyl group and the allenic system. While the literature extensively covers substitutions at the alcohol moiety, these reactions are often precursors to subsequent transformations of the allene.

The hydroxyl group can be converted into a good leaving group, such as a mesylate, to facilitate substitution reactions. For instance, (Ra)-hexa-3,4-dien-1-ol can be treated with methanesulfonyl chloride to produce the corresponding mesylate. This intermediate then allows for nucleophilic substitution by species like the sodium salt of a malonate, leading to the formation of allene-ynes. nih.gov

Another key substitution reaction at the C1 position is the Mitsunobu reaction. Treatment of (Ra)-hexa-3,4-dien-1-ol with triphenylphosphine (B44618), diisopropylazodicarboxylate (B7806520) (DIAD), and a suitable nucleophile like 4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide results in the formation of a new C-N bond, yielding the corresponding N-allenyl sulfonamide. nih.gov This reaction proceeds via an alkoxyphosphonium salt intermediate, demonstrating the utility of the alcohol group as a handle for introducing a variety of substituents.

Direct nucleophilic additions to the central carbon of the allene in simple allenic alcohols like this compound are less commonly reported compared to metal-catalyzed processes. The electrophilicity of the allene carbons can be enhanced by strategically placed electron-withdrawing groups or through coordination to a metal center, which then promotes nucleophilic attack. researchgate.net

Cycloaddition Reactions (e.g., Intermolecular Diels–Alder Reactions with specific dienophiles as applicable to allenes)

Allenes are versatile partners in cycloaddition reactions. thieme-connect.com One of the double bonds of the allene system can act as a dienophile in [4+2] Diels-Alder reactions, leading to the formation of cyclohexene (B86901) rings with an exocyclic double bond. thieme-connect.com While specific intermolecular Diels-Alder reactions involving this compound as the dienophile are not extensively detailed in the surveyed literature, the general reactivity pattern of allenes suggests its potential to react with electron-rich dienes, particularly when activated by converting the alcohol to an electron-withdrawing group. researchgate.net

A notable cycloaddition involving this compound is the rhodium(I)-catalyzed cyclocarbonylation reaction. Axially chiral (Ra)-hexa-3,4-dien-1-ol can be converted to an allene-yne substrate, which then undergoes an intramolecular cyclocarbonylation upon treatment with a rhodium catalyst, such as [Rh(CO)₂Cl]₂, under a carbon monoxide atmosphere. nih.gov This reaction constructs a bicyclic dienone, demonstrating a powerful method for building complex molecular architectures from a simple allenic alcohol. nih.gov

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing reaction outcomes. This involves identifying key intermediates, determining kinetic parameters, and studying the influence of catalysts and conditions.

Identification and Characterization of Reactive Intermediates

The mechanistic pathways of this compound reactions involve several key reactive intermediates.

Alkoxyphosphonium Salts: In the Mitsunobu reaction, the alcohol reacts with triphenylphosphine and an azodicarboxylate to form an alkoxyphosphonium salt. This species is a highly reactive intermediate that is susceptible to Sₙ2 attack by a nucleophile. nih.gov

Metal-Carbene Species: In some transition-metal-catalyzed reactions, the allene can be derived from propargylic precursors which may involve the formation of metal-carbene intermediates that rearrange to form the allene. researchgate.net

Rhodium Metallocycles: In the Rh(I)-catalyzed cyclocarbonylation of allene-ynes derived from this compound, a rhodium metallocycle is a key proposed intermediate. nih.gov This intermediate can then undergo carbonyl insertion and reductive elimination to afford the final bicyclic product. A competing pathway involves a β-hydride elimination from this metallocycle to produce a rhodium hydride intermediate, which leads to the formation of a cross-conjugated triene as a side product. nih.gov The characterization of such intermediates often relies on a combination of experimental studies (e.g., trapping experiments, spectroscopy of stable analogues) and computational calculations. beilstein-journals.org

Determination of Rate-Limiting Steps and Kinetic Profiles

Detailed kinetic studies, including the determination of rate constants and rate-limiting steps for reactions of this compound, are not widely available in the reviewed literature. However, general principles can be applied. For many multi-step organic reactions, the formation of a high-energy intermediate or the step with the highest transition state energy is considered rate-limiting.

In transition metal-catalyzed reactions, the rate-limiting step can be oxidative addition, migratory insertion, or reductive elimination, depending on the specific catalytic cycle. For the Rh(I)-catalyzed cyclocarbonylation, the relative rates of carbonyl insertion versus β-hydride elimination from the rhodium metallocycle intermediate determine the product distribution. nih.gov The reversibility of certain reactions, like the Diels-Alder reaction, means that the product distribution can be under either kinetic or thermodynamic control, depending on the reaction conditions. beilstein-journals.org Kinetic measurements for reactions of structurally related unsaturated alcohols, such as (E)-2-hexen-1-ol, with atmospheric radicals have been reported, but this data is not directly transferable to the reactions of the allene framework of this compound. acs.orgresearchgate.net

Influence of Catalyst Structure and Reaction Conditions on Pathway Selectivity

The selectivity of reactions involving this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed.

An optimization study of the Rh(I)-catalyzed cyclocarbonylation of an allene-yne derived from this compound highlights the critical role of these parameters. nih.gov As shown in the table below, both catalyst loading and temperature have a significant impact on the yield of the desired cyclocarbonylation product versus a competing side product formed via β-hydride elimination.

Table 1: Optimization of Rh(I)-Catalyzed Cyclocarbonylation

Entry Catalyst Loading (mol %) Temperature (°C) Yield of Dienone (%) Yield of Triene (%)
1 10 90 95 -
2 5 90 75 9
3 10 120 61 35
4 5 120 45 45

Data sourced from a study on the cyclocarbonylation of an allene-yne derived from (Ra)-hexa-3,4-dien-1-ol. nih.gov

This data clearly indicates that a higher catalyst loading and a moderate temperature (90 °C) are optimal for maximizing the yield of the desired bicyclic dienone and suppressing the formation of the triene byproduct. nih.gov At higher temperatures, the competing β-hydride elimination pathway becomes more significant. nih.gov

Furthermore, the choice of reaction medium can dramatically influence catalytic activity. For instance, gold-catalyzed cycloisomerization of a related allenic alcohol was shown to proceed efficiently at room temperature in water using a micellar catalysis strategy, which allows for the recycling of the catalyst. rsc.org This demonstrates how engineering the reaction environment can lead to more sustainable and efficient transformations.

Chemical Reactions and Mechanisms of Hexa 3,4 Dien 1 Ol

Reactivity of the Allene (B1206475) Group

The allene moiety in hexa-3,4-dien-1-ol is the primary site of its reactivity. The cumulated double bonds can undergo a variety of reactions, including:

Electrophilic Addition: The allene can react with electrophiles. For example, enzymatic halocyclization can occur where a halonium species is generated in situ and attacks the allene, leading to the formation of furan (B31954) and pyran heterocycles. rsc.orgrsc.org

Cyclization Reactions: As a γ-allenol, this compound is a key substrate for metal-catalyzed cyclization reactions. Depending on the catalyst used (e.g., gold, palladium, lanthanum), it can regioselectively form five-, six-, or seven-membered heterocyclic rings like tetrahydrofurans and dihydropyrans. nih.govbeilstein-journals.org

Rearrangements: Allenic alcohols can undergo sigmatropic rearrangements, such as the rsc.orgrsc.org-sigmatropic rearrangement, to yield stereodefined 1,3-dienes. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

Reactivity of the Alcohol Functional Group

The hydroxyl group in this compound behaves as a typical primary alcohol. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, for example, by tosylation, to facilitate nucleophilic substitution reactions.

Theoretical and Computational Studies on Hexa 3,4 Dien 1 Ol Reactivity and Structure

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of hexa-3,4-dien-1-ol at a molecular level. These methods allow for the detailed examination of its electronic structure, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electron donor (nucleophile) or electron acceptor (electrophile).

While specific HOMO-LUMO energy values for this compound are not extensively documented in readily available literature, computational studies on similar allenic systems provide valuable insights. For instance, in reactions involving allenes, the HOMO is typically associated with the π system of the allene (B1206475), making it susceptible to attack by electrophiles. The LUMO, conversely, is often a π* orbital, indicating that the allene can be attacked by nucleophiles at the central carbon. The presence of the hydroxyl group in this compound can further influence the energy and localization of these frontier orbitals through inductive and hydrogen-bonding effects.

The distribution of electron density within the this compound molecule reveals its most reactive sites. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to calculate atomic charges and map out electron density. In related studies on the gold-catalyzed cycloisomerization of allenic alcohols, NBO calculations have been instrumental. sciety.orgresearchgate.netdntb.gov.uaresearchgate.net These studies show that the atomic charges on the allenic carbons (C3, C4, and C5) are crucial in determining the regioselectivity of reactions. sciety.orgresearchgate.netdntb.gov.uaresearchgate.net For example, the relative atomic charges on the terminal carbons of the allene can dictate where a gold cation will preferentially coordinate, thereby directing the outcome of the cyclization. sciety.orgresearchgate.netdntb.gov.uaresearchgate.net This suggests that the C3 and C5 carbons of this compound are key reactivity hotspots, susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis using Computational Methods

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. Understanding the molecule's preferred three-dimensional structures, or conformers, is crucial as these can dictate its reactivity and physical properties. Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers.

Detailed research findings on the conformational analysis of this compound are not extensively available in published literature. However, the application of established computational methods, such as Density Functional Theory (DFT), can provide significant insights. nih.govresearchgate.net A typical approach involves systematically rotating the key dihedral angles within the molecule and calculating the corresponding energy to map out the potential energy surface. The minima on this surface correspond to stable conformers. For this compound, the critical dihedral angles would be C3-C4-C5-C6 and C2-C3-C4-C5, as well as the rotation around the C-O bond of the hydroxyl group.

Table 1: Hypothetical Conformational Analysis Data for this compound This table presents a hypothetical outcome for a DFT-based conformational analysis, illustrating the type of data such a study would yield. The conformer names are descriptive of the spatial arrangement.

Conformer IDKey Dihedral Angles (C2-C3-C4-C5, C3-C4-C5-C6)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 anti, anti0.0045.5
Conf-2 anti, gauche0.5025.1
Conf-3 gauche, anti0.7517.8
Conf-4 gauche, gauche1.505.4
Conf-5 syn, anti2.500.9

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. MD simulations model the atomic motions of the molecule over time, providing a detailed view of its flexibility, conformational transitions, and interactions with surrounding solvent molecules. rsc.org

To perform an MD simulation, a force field is required to define the potential energy of the system. For an unsaturated alcohol like this compound, a well-parameterized force field such as OPLS/2020, which includes parameters for unsaturated hydrocarbons and alcohols, would be appropriate. acs.org The simulation would typically involve placing a single molecule of this compound in a box of explicit solvent molecules (e.g., water, hexane, or dimethyl sulfoxide) and calculating the trajectories of all atoms based on classical mechanics. nsf.govfrontiersin.org

The choice of solvent is critical as it can significantly influence the conformational preferences and dynamic behavior of the solute. nsf.gov In a polar protic solvent like water, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, forming a dynamic network of hydrogen bonds with surrounding water molecules. This interaction would likely stabilize more extended conformations of the alkyl chain. rsc.org In a non-polar aprotic solvent like hexane, intramolecular forces and steric effects would play a more dominant role in determining the conformational equilibrium, potentially favoring more compact or folded structures. MD simulations can quantify these effects by analyzing parameters such as the radial distribution function between the alcohol's oxygen and solvent atoms, hydrogen bond lifetimes, and the evolution of dihedral angles over time.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Expected Observations This table outlines typical parameters for an MD simulation study and the kind of qualitative findings that could be expected for this compound in different solvents.

ParameterSetting / Value
Software GROMACS / AMBER
Force Field OPLS/2020 acs.org
Solvent Models TIP3P (Water), OPLS-AA (Hexane)
System Size ~500 solvent molecules per solute
Simulation Time 100 ns
Temperature 298 K
Pressure 1 atm
Expected Outcome (Water) Strong solute-solvent hydrogen bonding. Conformational equilibrium favors extended structures to maximize solvent interaction. High mobility of the hydroxyl group.
Expected Outcome (Hexane) Weak solute-solvent interactions (van der Waals). Conformational equilibrium is governed by intramolecular steric and dispersion forces, possibly favoring more compact conformers.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Hexa-3,4-dien-1-ol as a Versatile Synthetic Building Block

This compound is a member of the allenol family, a class of compounds that has emerged from being a chemical curiosity to a staple building block in organic synthesis. nih.govacs.org The allenol unit is not merely a simple combination of an allene (B1206475) and an alcohol; instead, the two functional groups exhibit a synergistic effect, creating a unique functionality with special reactivity. nih.govacs.org Allenols can be viewed as π-activated alcohols, which enhances the reactivity of the hydroxyl group in eliminations, substitutions, and rearrangements. nih.gov Conversely, the hydroxyl group can direct the reactivity of the allene moiety.

The utility of allenols like this compound stems from their ability to act as bidentate synthons, possessing both nucleophilic (at the oxygen) and electrophilic (at the central allene carbon) character. acs.org This dual reactivity is harnessed in numerous annulation reactions. Furthermore, the allene structure itself is a source of high reactivity, readily participating in pericyclic reactions, additions, and metal-catalyzed transformations. researchgate.net Homoallenic alcohols, a class to which this compound belongs, are considered versatile building blocks for accessing complex molecules in synthetic chemistry. nih.govresearchgate.netresearchgate.net Their synthesis and subsequent transformations are key steps in creating densely functionalized organic structures.

Reaction TypeDescriptionCatalyst/ReagentsProduct TypeReference
CycloisomerizationIntramolecular cyclization via hydroalkoxylation or hydroamination.Au(I), Pd(II), Au(III)Chiral Tetrahydrofurans, Dihydrofurans acs.orgmdpi.com
Pauson-Khand ReactionAn intramolecular [2+2+1] cycloaddition between the allene, an alkyne, and carbon monoxide.Cobalt or Rhodium complexesPolycyclic cyclopentenones nih.gov
Oxidative Tandem ProcessA palladium-catalyzed oxidative reaction of enallenols.Palladium catalystsγ-Lactones, γ-Lactams researchgate.net
Coupling CyclizationCoupling of allenols with allenoic acids.[Cp*RhCl2]2Substituted 2(5H)-furanones rsc.org
[4+2] CycloadditionsVinylallenes, derived from allenols, acting as dienes in Diels-Alder reactions.Thermal or Lewis AcidHighly substituted aromatic systems orgsyn.org

Role in the Synthesis of Natural Products and Bioactive Molecule Frameworks

The synthetic versatility of allenols is prominently displayed in their application to the total synthesis of natural products and bioactive molecules. researchgate.netrsc.org The allene moiety is not only a key structural feature in several natural products but also serves as a reactive handle to forge complex carbocyclic and heterocyclic frameworks that form the core of biologically active compounds. researchgate.netgrantome.com

A significant example is the first asymmetric total synthesis of the spirostanol (B12661974) natural product, bufospirostenin A. This synthesis utilized an intramolecular allenic Pauson–Khand reaction, starting from an alkyne-tethered allenol, to construct the molecule's complex tetracyclic skeleton. nih.gov Another potent antiprotozoal natural product, Jogyamicin, which is based on an aminocyclopentitol structure, has also been synthesized using allenol chemistry. nih.gov

The epoxidation of allenes followed by nucleophilic addition reactions provides a pathway to highly functionalized acyclic and heterocyclic structures. grantome.com This methodology has been proposed for the synthesis of various bioactive frameworks, including models for corticoid steroids, pyrrolidine (B122466) and piperidine (B6355638) alkaloids, complex oxygenated tetrahydrofurans, and alkylidene lactones. grantome.com

Target Molecule/FrameworkKey Synthetic StrategyPrecursor TypeReference
Bufospirostenin AIntramolecular allenic Pauson–Khand reactionAlkyne-tethered allenol nih.gov
JogyamicinAllenol cycloaddition processAllenol derivative nih.gov
Pyrrolidine & Piperidine AlkaloidsEpoxidation of allenes and subsequent intramolecular nucleophilic additionAllenol/Allene derivative grantome.com
Complex Oxygenated TetrahydrofuransEpoxidation of allenes and subsequent intramolecular nucleophilic additionAllenol/Allene derivative grantome.com
(3S)-(E)-1-Iodohexa-1,5-dien-3-olKinetic resolution of the racemic alcohol using lipase (B570770)Racemic (E)-1-iodohexa-1,5-dien-3-ol oup.com

Development of Novel Cascade Reactions and Tandem Processes Initiated by Allenols

A major area of advancement in the chemistry of allenols like this compound is their use as initiators for cascade (or domino) and tandem reactions. ub.edu These processes, in which multiple chemical bonds are formed in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid buildup of molecular complexity. ub.eduresearchgate.net

The unique bidentate reactivity of the allenol skeleton is central to many of these cascades. acs.org For instance, gold(I)-catalyzed tandem reactions involving the hydrolysis of allenyl acetates to form allenol intermediates, followed by in-situ cyclization, have been developed to produce chiral tetrahydrofurans. mdpi.com Palladium catalysis has enabled an oxidative tandem process where enallenols are converted into γ-lactones and γ-lactams with high chemo- and diastereoselectivity under mild conditions. researchgate.net

Researchers have also developed rhodium-catalyzed coupling cyclizations between two different classes of allenes, such as 2,3-allenols and 2,3-allenoic acids. rsc.org This reaction proceeds through nucleometalation, insertion, and a stereodefined 1,4-H delivery to yield highly substituted 2(5H)-furanones, which are important building blocks for bioactive compounds. rsc.org Acid-catalyzed cascade processes have also been reported, where allenols react with polyaromatic compounds like naphthol to generate complex naphthopyran systems through a sequence of allylation, oxycyclization, and dehydration steps. acs.org

Stereocontrolled Access to Polyfunctionalized Organic Molecules

Achieving stereocontrol is a paramount challenge in organic synthesis. Allenols are particularly valuable in this regard due to their inherent stereochemical properties. The orthogonal arrangement of the two π-bonds in the allene core means that when the termini are appropriately substituted, the molecule exhibits axial chirality. nih.gov Combined with the potential for a stereogenic center at the alcohol-bearing carbon, allenols become powerful tools for asymmetric synthesis. nih.gov

A significant focus of research has been the development of methods to access enantioenriched allenols. nih.gov These methods include the asymmetric synthesis from propargylic precursors using chiral ligands and the kinetic resolution of racemic allenols. nih.govoup.com For example, optically active (3R)- and (3S)-(E)-1-iodohexa-1,5-dien-3-ol, valuable chiral building blocks for natural product synthesis, were prepared via a lipase-mediated kinetic resolution of the corresponding racemate. oup.com

Once obtained in enantiopure form, the stereochemical information within the allenol can be effectively transferred to the products of subsequent reactions. This chirality transfer is critical in constructing polyfunctionalized organic molecules with defined three-dimensional structures. For instance, the diastereoselective synthesis of complex molecules often relies on the defined stereochemistry of the starting allenol. researchgate.net The development of stereocontrolled acyclic diene metathesis (ADMET) polymerization using monomers derived from simple allenols further highlights the control that can be exerted over the final polymer's stereochemistry (cis/trans content). nih.gov

Q & A

Q. What are the standard synthetic routes for preparing hexa-3,4-dien-1-ol in laboratory settings?

this compound can be synthesized via the reduction of propynyl halides using methods such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This approach avoids conjugated diynyl halides, which fail to yield allenic alcohols due to mechanistic limitations . Purification typically involves column chromatography under inert conditions to prevent oxidation of the allene moiety.

Q. How can spectroscopic techniques differentiate this compound from structurally similar diols?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • <sup>1</sup>H NMR : The allenic protons (C3 and C4) appear as distinct doublets of doublets (δ ~5.0–6.0 ppm) due to coupling with adjacent protons.
  • <sup>13</sup>C NMR : The allenic carbons (C3 and C4) resonate at δ ~90–110 ppm, distinct from single or conjugated double bonds. Infrared (IR) spectroscopy identifies hydroxyl stretches (~3200–3600 cm<sup>−1</sup>) and allenic C=C stretches (~1950 cm<sup>−1</sup>) .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Under nitrogen or argon at 2–8°C to prevent polymerization or oxidation. Similar precautions are advised for structurally related compounds like 2,4-hexadien-1-ol, which has restricted use due to safety concerns .

Advanced Research Questions

Q. How do transition metal catalysts influence the reactivity of this compound in diversity-oriented synthesis?

Transition metals (e.g., Pd, Cu) enable regioselective functionalization of the allene group. For example, palladium-catalyzed cross-coupling reactions can introduce aryl or alkyl groups at the terminal position of the allene. Mechanistic studies suggest oxidative addition of the metal to the allene C–H bond, followed by reductive elimination to form new bonds .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for this compound derivatives?

  • Systematic Replication : Reproduce reactions under varying conditions (e.g., temperature, solvent polarity).
  • Computational Modeling : Density Functional Theory (DFT) calculations to assess transition states and steric effects.
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation. Contradictions often arise from uncontrolled variables like trace moisture or oxygen, which quench reactive intermediates .

Q. How can FAIR principles be applied to manage research data for this compound studies?

  • Findable : Assign persistent identifiers (e.g., DOI) to datasets in repositories like Chemotion or RADAR4Chem.
  • Accessible : Use open-access platforms compliant with the NFDI4Chem infrastructure.
  • Interoperable : Format data using standardized templates (e.g., JCAMP-DX for spectra).
  • Reusable : Document metadata comprehensively, including synthetic protocols and instrument parameters .

Q. What mechanistic insights explain the failure of conjugated diynyl halides to form allenic alcohols during reduction?

Conjugated diynyl halides undergo competitive elimination pathways (e.g., dehydrohalogenation) instead of reduction. Kinetic studies using deuterated substrates indicate that steric hindrance at the reaction center destabilizes the transition state required for hydride transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.